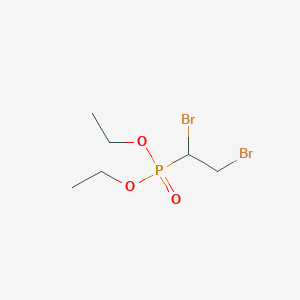![molecular formula C11H19I B14514770 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane CAS No. 62947-54-0](/img/structure/B14514770.png)
1-tert-Butyl-4-iodobicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-4-iodobicyclo[221]heptane is a bicyclic organic compound characterized by its unique structure, which includes a tert-butyl group and an iodine atom attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane typically involves the iodination of a bicyclo[2.2.1]heptane derivative. One common method is the reaction of 1-tert-butylbicyclo[2.2.1]heptane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acetone, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products:
Substitution: 1-tert-Butyl-4-hydroxybicyclo[2.2.1]heptane, 1-tert-Butyl-4-cyanobicyclo[2.2.1]heptane.
Oxidation: 1-tert-Butyl-4-oxobicyclo[2.2.1]heptane.
Reduction: 1-tert-Butylbicyclo[2.2.1]heptane.
Scientific Research Applications
1-tert-Butyl-4-iodobicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of novel materials with unique properties.
Mechanism of Action
The mechanism by which 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the iodine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
- 1-tert-Butyl-4-chlorobicyclo[2.2.1]heptane
- 1-tert-Butyl-4-bromobicyclo[2.2.1]heptane
- 1-tert-Butyl-4-fluorobicyclo[2.2.1]heptane
Comparison: 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine, bromine, or fluorine. This makes it more reactive in substitution reactions and can influence the compound’s physical properties, such as boiling point and solubility .
Properties
CAS No. |
62947-54-0 |
|---|---|
Molecular Formula |
C11H19I |
Molecular Weight |
278.17 g/mol |
IUPAC Name |
1-tert-butyl-4-iodobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19I/c1-9(2,3)10-4-6-11(12,8-10)7-5-10/h4-8H2,1-3H3 |
InChI Key |
YSRPWDDXGPIVNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C12CCC(C1)(CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


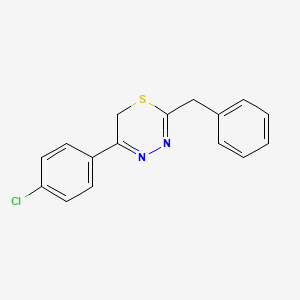
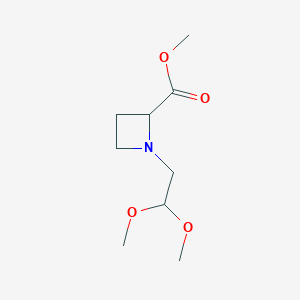
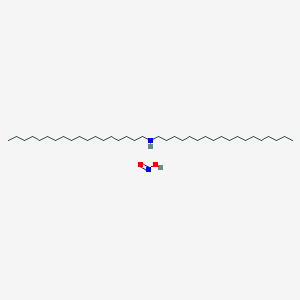
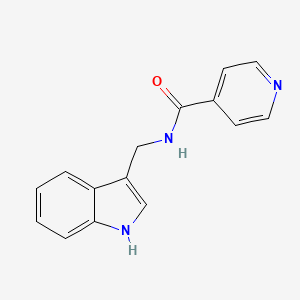
![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
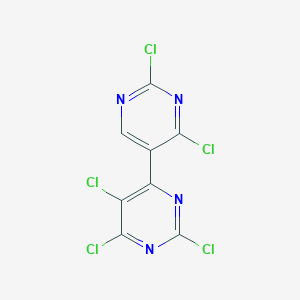
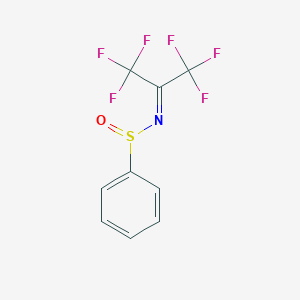
![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
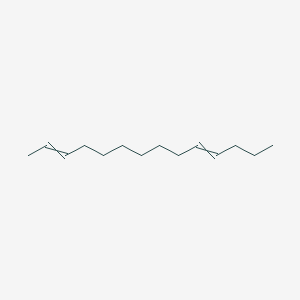
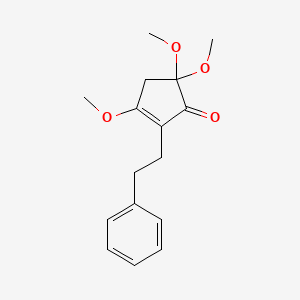
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
